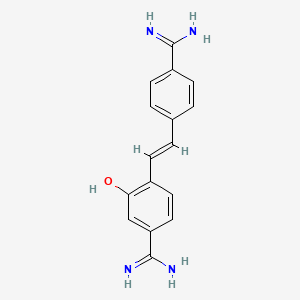

Hydroxystilbamidine

Description

This compound isethionate is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children, with fewer side effects than amphotericin B. This compound isethionate is also used in pathology for diagnostic purposes.

This compound is a cationic dye with antifungal, antitrypanosomal, antimalarial, and carcinostatic activities. This compound is able to bind to DNA and RNA in a non-intercalating manner, and is a powerful inhibitor of ribonucleases, thereby impeding cellular processes in protozoa. This agent was also shown to bind to and stablize trypanosomal lysosomes. This compound is commonly used as a diagnostic agent in neuroanatomy and as a histochemical stain.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.

minor descriptor (63-86); on-line & INDEX MEDICUS search STILBAMIDINES (66-86); RN given refers to parent cpd

See also: this compound Isethionate (has salt form).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUESWZZJYCLFNL-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873552 | |

| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-99-8, 1071752-67-4 | |

| Record name | Hydroxystilbamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSTILBAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J262E49W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanics of Neural Cartography: An In-depth Guide to Hydroxystilbamidine as a Retrograde Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Hydroxystilbamidine, commercially known as Fluoro-Gold, as a retrograde neuronal tracer. Its purpose is to equip researchers with the detailed knowledge required for the effective application of this powerful neuroanatomical tool.

Core Mechanism of Action: The "Weak Base Trapping" Hypothesis

This compound's efficacy as a retrograde tracer is primarily explained by the "weak base trapping" mechanism.[1][2][3] This model posits that the molecule, being a weak base, can exist in both a charged (protonated) and an uncharged (unprotonated) state, with the equilibrium between these states being dependent on the surrounding pH.

The process can be broken down into the following key steps:

-

Membrane Permeation: In the relatively neutral extracellular environment, a fraction of this compound exists in its lipophilic, uncharged form. This allows it to passively diffuse across the lipid bilayer of the axonal membrane at the nerve terminal.[1][2]

-

Uptake via Endocytosis: The initial internalization into the axon terminal is thought to occur primarily through fluid-phase endocytosis, a non-specific process where the cell engulfs a small volume of extracellular fluid. Some evidence also suggests that under certain experimental conditions, uptake can be mediated by AMPA receptor endocytosis.

-

Vesicular Sequestration and Protonation: Once inside the axon, the endocytic vesicles containing this compound mature into or fuse with acidic intracellular compartments, such as endosomes and lysosomes. The low pH within these organelles (typically pH 4.5-6.5) causes the this compound molecule to become protonated.

-

Ionic Trapping: In its charged, hydrophilic state, this compound is unable to diffuse back across the vesicular membrane, effectively trapping it within the acidic organelle. This accumulation within vesicles is a critical step for its subsequent transport.

-

Retrograde Axonal Transport: These tracer-laden vesicles are then actively transported from the axon terminal towards the cell body (soma) along the microtubule network. This process is driven by the molecular motor protein complex, cytoplasmic dynein, which moves cargo towards the minus-end of microtubules, located in the neuronal soma.

-

Visualization in the Soma: Upon arrival in the cell body, the vesicles accumulate, leading to a bright fluorescent signal that allows for the identification and mapping of neuronal projections.

Quantitative Data for Experimental Design

The selection of a retrograde tracer and the design of tracing experiments are critically dependent on quantitative parameters. The following tables summarize key data for this compound (Fluoro-Gold) to facilitate experimental planning and comparison with other common tracers.

| Parameter | This compound (Fluoro-Gold) | Notes |

| Concentration Range | 1-10% (w/v) in distilled water or saline | A 4% solution is recommended for initial experiments. For iontophoresis, a 1% solution in acetate buffer (pH 3.3) is used. For peripheral nerve studies, a 5% solution is often employed. |

| Injection Volume (Pressure) | 0.05 - 1.0 µL | Typically 0.1 - 0.2 µL is sufficient to minimize injection site necrosis. |

| Iontophoresis Parameters | +1 to +10 µA pulsed current (e.g., 7 seconds on/off) for 5-15 minutes | Optimal parameters may vary depending on the target structure and electrode characteristics. |

| Retrograde Transport Rate | Approximately 2 cm/day in mammals | This rate can be slower in cold-blooded animals. |

| Optimal Survival Time | 4 - 14 days | 7-10 days is suitable for most systems. Longer pathways may require extended survival times. For iontophoretic application, a shorter survival time of 2-5 days is often recommended. |

| Tracer Comparison (Labeling Efficiency) | Finding | Reference |

| Fluoro-Gold vs. True Blue and DiI | Similar labeling efficacy in rat spinal motor neurons after 1 week. | |

| Fluoro-Gold vs. Fluoro-Ruby | Fluoro-Gold generally labels more neurons than Fluoro-Ruby at shorter survival times (3 days). At 1 week, the difference is not significant. | |

| Double-Labeling Efficiency (FG & other tracers) | The percentage of double-labeled cells can vary significantly depending on the tracer combination, suggesting differences in uptake and transport mechanisms or tracer compatibility. For example, combinations of red and green beads or FluoroRuby and fluorescein dextran showed very high double-labeling efficiency (>96%). | |

| Long-Term Labeling Stability | The number of Fluoro-Gold labeled neurons may decrease over very long survival periods (several weeks to months), whereas Fast Blue shows greater persistence. |

Detailed Experimental Protocols

The successful application of this compound as a retrograde tracer requires meticulous attention to the experimental protocol. The following sections provide detailed methodologies for the most common application techniques.

Pressure Injection

This is the most frequently used method for delivering this compound to a target brain region.

Materials:

-

This compound (Fluoro-Gold) powder

-

Sterile distilled water or 0.9% saline

-

Microsyringe (e.g., Hamilton) with a fine needle or a glass micropipette

-

Stereotaxic apparatus

-

Anesthetic and standard surgical tools

Procedure:

-

Tracer Preparation: Prepare a 1-10% solution of this compound in sterile distilled water or saline. A 4% solution is a common starting point. Ensure the solution is fully dissolved.

-

Anesthesia and Surgery: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy to expose the target brain region.

-

Microsyringe/Micropipette Loading: Load the microsyringe or glass micropipette with the this compound solution, being careful to avoid air bubbles.

-

Injection: Slowly lower the needle/pipette to the desired stereotaxic coordinates. Inject the tracer at a slow and steady rate (e.g., 0.05 µL/min) to minimize tissue damage and leakage up the injection track. Total volumes typically range from 0.1 to 0.2 µL.

-

Post-Injection Dwell Time: After the injection is complete, leave the needle/pipette in place for 5-10 minutes to allow for diffusion of the tracer away from the tip and to minimize backflow upon retraction.

-

Closure and Post-Operative Care: Slowly withdraw the needle/pipette and suture the incision. Provide appropriate post-operative care, including analgesics.

-

Survival Period: Allow for a survival period of 4-14 days to permit retrograde transport of the tracer to the cell bodies of projecting neurons.

Iontophoresis

Iontophoresis is used to create small, discrete injection sites with minimal damage to surrounding tissue.

Materials:

-

This compound (Fluoro-Gold) powder

-

0.1 M acetate buffer (pH 3.3)

-

Glass micropipettes (tip diameter 10-20 µm)

-

Iontophoresis unit with a constant current source

-

Stereotaxic apparatus

-

Anesthetic and standard surgical tools

Procedure:

-

Tracer and Pipette Preparation: Prepare a 1% solution of this compound in 0.1 M acetate buffer. Fill a clean glass micropipette with the tracer solution.

-

Anesthesia and Surgery: Prepare the animal as for pressure injection.

-

Pipette Placement: Lower the micropipette to the target coordinates.

-

Iontophoretic Injection: Apply a positive current (e.g., +5 to +10 µA) in a pulsed fashion (e.g., 7 seconds on, 7 seconds off) for a duration of 5-15 minutes. The acidic pH of the solution ensures that the this compound molecules are positively charged and will be ejected from the pipette tip by the positive current.

-

Post-Injection and Closure: After the current is turned off, leave the pipette in place for a few minutes before withdrawal. Close the incision and provide post-operative care.

-

Survival Period: A survival period of 2-5 days is often sufficient for iontophoretic applications.

Crystal Application

This method involves placing a small crystal of the tracer directly onto the target tissue, often used for peripheral nerve tracing.

Materials:

-

This compound (Fluoro-Gold) crystals

-

Fine forceps or the tip of a micropipette

-

Surgical tools for exposing the target nerve or brain region

Procedure:

-

Surgical Exposure: Surgically expose the nerve or brain region of interest.

-

Nerve Transection/Crush (for peripheral nerves): For peripheral nerve tracing, the nerve should be transected or crushed to facilitate uptake, as this compound is not readily taken up by intact fibers of passage.

-

Crystal Placement: Using fine forceps or the tip of a micropipette, carefully pick up a small crystal of this compound and place it directly onto the cut end of the nerve or the desired location in the central nervous system.

-

Closure and Post-Operative Care: Close the surgical wound and provide appropriate post-operative care.

-

Survival Period: Allow for an appropriate survival time (typically 4-14 days) for retrograde transport to occur.

Tissue Processing and Visualization

Fixation:

-

After the designated survival period, deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by a fixative.

-

4% paraformaldehyde in PBS is a commonly used and effective fixative.

-

Avoid fixatives containing high concentrations of heavy metals (e.g., osmium) or glutaraldehyde (>1%), as these can quench the fluorescence.

Sectioning:

-

Post-fix the brain or spinal cord tissue as needed and then cryoprotect in a sucrose solution.

-

Cut frozen sections on a cryostat or sliding microtome at a desired thickness (e.g., 30-40 µm).

Visualization:

-

Mount the sections on glass slides and coverslip with a glycerol-based mounting medium.

-

Visualize the labeled neurons using a fluorescence microscope equipped with a wide-band ultraviolet (UV) excitation filter (excitation ~360 nm).

-

The emission wavelength, and thus the observed color, is pH-dependent. At neutral pH, this compound fluoresces a golden-yellow color, while at acidic pH, it appears blue.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound uptake and retrograde transport.

Caption: General experimental workflow for retrograde tracing with this compound.

Caption: Logical relationships influencing tracer and methodology selection.

References

- 1. Retrograde trafficking from the vacuole/lysosome membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxystilbamidine vs. Fluoro-Gold: An In-depth Technical Guide for Researchers

For neuroscientists and drug development professionals engaged in neuronal tracing studies, the choice of a retrograde tracer is a critical decision that profoundly impacts experimental outcomes. Among the available fluorescent tracers, Hydroxystilbamidine and the commercial product Fluoro-Gold are widely utilized. This technical guide provides a comprehensive comparison of these two tracers, delving into their chemical properties, experimental applications, and potential pitfalls to empower researchers in making informed decisions for their specific research needs.

Chemical Identity: Unraveling the Connection

A crucial point of clarification for researchers is the relationship between this compound and Fluoro-Gold. While often used interchangeably, there are important distinctions to be made.

This compound is the active chemical compound, a fluorescent dye belonging to the stilbene family. It is commercially available from various suppliers in different salt forms, most commonly as isethionate or methanesulfonate salts. This variation in the salt form can influence the compound's solubility and potentially its biological activity.

Fluoro-Gold is the trade name for a specific formulation of this compound. While the manufacturer states that this compound is the active component, the exact salt form and the presence of other components in the formulation are proprietary. Some studies have suggested that commercial Fluoro-Gold may contain impurities that could affect its fluorescent properties and biological effects when compared to purified this compound. One study found that while this compound is the active constituent of Fluoro-Gold, the fluorescence spectrograms of the commercial product differed from purified this compound, suggesting the presence of a major fluorescent impurity[1].

This distinction is critical for researchers, as the choice between purchasing a specific salt of this compound or the Fluoro-Gold formulation could lead to variations in experimental results.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and Fluoro-Gold based on available information from suppliers and scientific literature. It is important to note that there can be inconsistencies in the reported values, particularly for spectral properties, which may be influenced by the specific salt, solvent, and binding state of the molecule (e.g., bound to DNA/RNA or membranes).

Table 1: Physicochemical Properties

| Property | This compound (General) | Fluoro-Gold |

| Chemical Name | 2-hydroxy-4,4'-diamidinostilbene | Proprietary formulation of this compound |

| Common Salt Forms | Isethionate, Methanesulfonate | Typically supplied as a specific salt (e.g., di-(hydroxyethanesulfonate)) |

| Molecular Weight | Varies with salt form (e.g., 532.6 g/mol for isethionate) | Often cited as 532.6 g/mol |

| Appearance | Yellow to golden-yellow crystalline powder | Golden-yellow crystalline powder |

| Solubility | Soluble in water and 0.9% saline | Soluble in distilled water, 0.9% saline; can be used as a suspension in neutral phosphate buffer[2] |

Table 2: Spectral Properties

| Property | This compound | Fluoro-Gold |

| Excitation Max (nm) | ~360 (when bound to DNA) | ~323 (in acidic buffer), ~385 (in neutral buffer) |

| Emission Max (nm) | ~450 (RNA-bound), ~625 (DNA-bound) | ~408 (in acidic buffer, blue emission), ~570-620 (in neutral buffer, gold emission) |

| Photostability | Generally considered to have high resistance to fading[3] | High resistance to fading |

| Quantum Yield | Data not readily available | Data not readily available |

Experimental Protocols

The general protocols for retrograde tracing using this compound and Fluoro-Gold are similar. However, researchers should be mindful of the recommended concentrations and survival times, which can be adjusted based on the specific neuronal pathway and animal model.

General Retrograde Tracing Protocol

-

Dye Preparation:

-

Dissolve this compound or Fluoro-Gold in an appropriate vehicle. For pressure injections, sterile distilled water or 0.9% saline are commonly used. For iontophoresis, a 1-2% solution in 0.1 M acetate buffer (pH 3.3) is often recommended.

-

The recommended concentration typically ranges from 2% to 10% (w/v). A starting concentration of 4% is often advised, which can be adjusted based on the extent of labeling and any observed necrosis at the injection site.

-

-

Dye Administration:

-

Pressure Injection: This is the most common method. Small volumes (typically 0.1-0.2 µL) are injected into the target brain region using a microsyringe or a glass micropipette.

-

Iontophoresis: This method allows for more discrete injection sites and is achieved by passing a positive current through a micropipette containing the dye solution.

-

Crystal Application: A small crystal of the tracer can be applied directly to the tissue.

-

-

Survival Period:

-

The optimal survival period varies depending on the length of the neuronal pathway being studied.

-

For most systems, survival times of 3 to 10 days are typical.

-

Longer survival periods (up to 2 months) can enhance the filling of distal dendrites.

-

-

Tissue Processing:

-

Perfuse the animal with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

The brain is then cryoprotected, sectioned on a cryostat or vibratome, and mounted on slides.

-

Fluoro-Gold is compatible with a wide range of histological techniques, including immunocytochemistry and in situ hybridization.

-

Key Differences in Protocol Considerations

While the overall protocol is similar, the choice between a generic this compound and the Fluoro-Gold formulation may necessitate slight adjustments:

-

Concentration: Due to potential differences in purity and the presence of other components, the optimal concentration for achieving robust labeling with minimal toxicity might differ between the two. It is advisable to perform pilot experiments to determine the ideal concentration for each specific batch and formulation.

-

pH of Vehicle: The fluorescence emission of this compound is pH-sensitive. When using Fluoro-Gold, a neutral pH buffer results in a gold fluorescence, while an acidic buffer (pH 3.3) produces a blue fluorescence. Researchers can leverage this property for multi-labeling studies.

Mechanism of Neuronal Uptake and Transport

The precise mechanism of uptake for this compound and Fluoro-Gold is still a subject of investigation, with evidence supporting both passive and active transport processes.

The "Weak Base Trapping" Hypothesis

The predominant theory suggests that this compound, being a weak base, can cross neuronal membranes in its uncharged form. Once inside the acidic environment of intracellular organelles such as lysosomes and endosomes, it becomes protonated and trapped. This accumulation within the cell body is then followed by retrograde axonal transport.

Evidence for Endocytosis

More recent studies have provided evidence for an active, endocytosis-mediated uptake of Fluoro-Gold. This process may involve the internalization of the tracer along with membrane components at the nerve terminal. One study has suggested that Fluoro-Gold can enter spinal neurons through AMPA receptor-mediated endocytosis.

The following diagram illustrates the proposed mechanisms of uptake:

Proposed mechanisms of this compound/Fluoro-Gold uptake by neurons.

Neurotoxicity: A Critical Consideration

A significant concern for researchers using these tracers, particularly for long-term studies, is their potential neurotoxicity. Numerous studies have reported degenerative effects and cell death following the application of Fluoro-Gold.

-

Long-term studies have shown a decrease in the number of labeled dorsal root ganglion neurons and motoneurons at 20 weeks post-injection compared to 4 days, indicating cell death caused by Fluoro-Gold.

-

Other research has also provided evidence for the neurotoxic effects of Fluoro-Gold in long-term studies of back-filled neurons .

-

The toxicity may be particularly pronounced in certain animal models. For instance, one study found that Fluoro-Gold induces persistent neurological deficits in mice over-expressing human mutant tau .

It is currently unclear whether the observed neurotoxicity is an inherent property of the this compound molecule itself or if it is exacerbated by the specific formulation of Fluoro-Gold. Researchers planning long-term survival experiments should carefully consider these potential toxic effects and may want to explore alternative retrograde tracers.

The following diagram illustrates the experimental workflow for assessing neurotoxicity:

Workflow for assessing the neurotoxicity of retrograde tracers.

Conclusion for the Researcher

The choice between this compound and Fluoro-Gold is not merely a matter of nomenclature. For the discerning researcher, it is a decision that requires careful consideration of the specific experimental needs and a thorough understanding of the potential variables.

Choose this compound (specifying the salt) when:

-

Chemical purity and a well-defined composition are paramount. This is crucial for studies where subtle biological effects are being investigated and the influence of unknown impurities cannot be tolerated.

-

Reproducibility across different laboratories is a primary concern. Using a specified chemical entity reduces the variability that can arise from proprietary formulations.

Choose Fluoro-Gold when:

-

A well-established and extensively documented commercial product is preferred. The large body of literature using Fluoro-Gold can provide a valuable reference for expected results and troubleshooting.

-

Convenience and a ready-to-use formulation are advantageous.

Crucially, regardless of the choice, researchers must be aware of the potential for neurotoxicity, especially in long-term studies. It is imperative to include appropriate controls and to carefully assess the health of the labeled neurons.

By understanding the nuances between this compound and Fluoro-Gold, researchers can design more robust experiments, interpret their data with greater confidence, and ultimately advance our understanding of the intricate wiring of the nervous system.

References

Discovery and history of Hydroxystilbamidine in neuroscience research.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxystilbamidine, widely known by its trade name Fluoro-Gold™, is a fluorescent dye that has become an indispensable tool in neuroscience research. Initially investigated for its therapeutic properties, its profound impact is now felt primarily in the field of neuroanatomy as a highly effective retrograde tracer. This technical guide provides a comprehensive overview of the discovery, history, and core applications of this compound in neuroscience. It details its chemical and physical properties, experimental protocols for its use as a retrograde tracer, and quantitative data on its efficacy and transport. Furthermore, this guide illustrates key experimental workflows and the proposed mechanism of cellular uptake and transport through detailed diagrams, offering a valuable resource for researchers employing this powerful neuroanatomical tool.

Discovery and History

The journey of this compound in scientific research is a compelling example of serendipitous discovery, transitioning from a therapeutic agent to a cornerstone of neuroanatomical tracing.

Early Therapeutic Investigations

This compound belongs to the stilbamidine family of aromatic diamidines, which were initially synthesized and investigated for their antimicrobial and antiprotozoal properties. In the mid-20th century, stilbamidine and its derivatives, including this compound, were used in the treatment of various diseases, such as trypanosomiasis and blastomycosis, a fungal infection. A 1958 report detailed a probable fatal toxic reaction to 2-hydroxystilbamidine during the treatment of blastomycosis, highlighting early concerns about its toxicity at therapeutic doses.[1] Later, in the 1970s, its ability to interact with nucleic acids led to its use as a non-intercalating probe for DNA and RNA conformation.[2][3]

Emergence as a Neuronal Tracer

The pivotal shift in the application of this compound came in 1986 when Schmued and Fallon introduced it as a fluorescent retrograde axonal tracer, giving it the name "Fluoro-Gold".[4] This discovery was a significant advancement in the field of neuroanatomy, which, at the time, was largely reliant on tracers like horseradish peroxidase (HRP). Fluoro-Gold offered several advantages, including intense fluorescence, high resistance to fading, and the ability to extensively fill the dendritic tree of labeled neurons.[4] It was found that this compound is the active component responsible for the retrograde labeling observed with Fluoro-Gold. Its stability and compatibility with various histological techniques, including immunocytochemistry, further solidified its position as a preferred retrograde tracer in many neuroscience laboratories.

Chemical and Physical Properties

Understanding the chemical and physical characteristics of this compound is crucial for its effective application in neuroscience research.

| Property | Value | Reference |

| IUPAC Name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethen-1-yl]-3-hydroxybenzene-1-carboximidamide | |

| Molecular Formula | C16H16N4O | |

| Molecular Weight | 280.324 g/mol | |

| Appearance | Yellow powder | |

| Solubility | Soluble in water or 0.9% PBS | |

| Excitation Maximum | ~360 nm | |

| Emission Maximum | ~536-625 nm (pH-dependent) |

Note: The fluorescence emission of this compound is pH-sensitive. It emits a gold-yellow fluorescence at neutral pH and a more bluish fluorescence in acidic environments.

Mechanism of Action as a Retrograde Tracer

The precise signaling pathways involved in the uptake and retrograde transport of this compound are not fully elucidated. However, a widely accepted hypothesis is based on its chemical nature as a weak base.

It is proposed that this compound, in its uncharged form, can passively cross the neuronal membrane at the axon terminal. Once inside the relatively acidic environment of intracellular vesicles, such as endosomes and lysosomes, it becomes protonated and trapped. These vesicles are then actively transported retrogradely along the axon towards the cell body via the microtubule-based transport system. This process allows for the visualization of the entire neuron, from its axon terminal to the soma and dendrites.

Recent studies have also suggested that Fluoro-Gold can enter neurons through AMPA receptor endocytosis, which could have implications for the interpretation of retrograde tracing experiments, especially in studies involving pharmacological manipulations that may alter receptor trafficking.

Quantitative Data

Comparative Efficacy of Retrograde Tracers

The choice of a retrograde tracer often depends on the specific experimental needs, including the desired labeling intensity and the duration of the experiment. The following table summarizes a comparative study of the number of labeled spinal motor neurons in rats at different time points after tracer application.

| Tracer | Mean Number of Labeled Neurons (3 days) | Mean Number of Labeled Neurons (1 week) |

| This compound (Fluoro-Gold) | ~450 | ~500 |

| True Blue | ~480 | ~520 |

| Fluoro-Ruby | ~200 | ~480 |

| DiI | ~460 | ~510 |

| Significantly fewer labeled neurons compared to other tracers at 3 days (P < 0.05). |

Data adapted from a study on rat femoral nerve motor neurons.

Retrograde Transport Rate

The rate of retrograde transport of this compound can vary depending on the neuronal pathway and the species.

| Parameter | Value |

| Estimated Transport Rate (mammals) | ~2 cm/day |

Neurotoxicity

While highly effective, long-term studies have indicated that this compound can exhibit neurotoxic effects, leading to a decrease in the number of labeled neurons over extended periods.

| Tracer | Long-Term Labeling Stability | Neurotoxic Effects |

| This compound (Fluoro-Gold) | Decrease in labeled neurons over time | Can be cytotoxic in long-term studies |

| Fast Blue | Stable labeling for at least 24 weeks | Non-toxic |

| Mini-Ruby | Decrease in labeled neurons over time | Non-toxic (decrease due to degradation/leakage) |

| Fluoro-Ruby | Decrease in labeled neurons over time | Non-toxic (decrease due to degradation/leakage) |

Data from a comparative study on rat spinal motorneurons.

Experimental Protocols

The following are detailed protocols for the application of this compound as a retrograde tracer using pressure injection and iontophoresis.

General Preparation

-

Tracer Solution: Prepare a 1-10% solution of this compound (Fluoro-Gold) in sterile 0.9% saline or distilled water. A 4% solution is recommended for initial experiments. For iontophoresis, a 1% solution in 0.1 M acetate buffer (pH 3.3) is often used.

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame for injections into the central nervous system.

Pressure Injection Protocol

Pressure injection is a common method for delivering this compound to a target brain region.

-

Injection: Slowly inject a volume of 0.05-1 µL (typically 0.1-0.2 µL) into the target area.

-

Diffusion: After injection, leave the micropipette in place for 5-10 minutes to allow for diffusion of the tracer and to minimize backflow along the injection track.

-

Withdrawal: Slowly withdraw the micropipette.

Iontophoresis Protocol

Iontophoresis allows for more discrete and smaller injection sites.

-

Current Application: Apply a positive current of +5 to +10 µA using a pulsed paradigm (e.g., 7 seconds on, 7 seconds off) for a total of 10-20 minutes.

-

Withdrawal: After the iontophoresis is complete, slowly retract the micropipette.

Post-Injection and Histological Processing

-

Survival Period: Allow for a post-injection survival period of 3 to 7 days for optimal retrograde transport. Longer survival times may be necessary for longer pathways.

-

Perfusion and Fixation: Transcardially perfuse the animal with saline followed by a 4% paraformaldehyde solution in phosphate-buffered saline (PBS). Post-fix the brain tissue in the same fixative overnight.

-

Sectioning: Section the brain tissue on a cryostat or vibratome at a thickness of 20-40 µm.

-

Mounting and Visualization: Mount the sections on gelatin-coated slides and visualize them using a fluorescence microscope equipped with a wide-band ultraviolet filter (excitation ~330-380 nm).

Conclusion

This compound, particularly as Fluoro-Gold, has established itself as a robust and versatile tool in neuroscience for the anatomical mapping of neural circuits. Its bright fluorescence, resistance to fading, and compatibility with other histological techniques make it a valuable asset for researchers. However, users should be mindful of its potential for long-term neurotoxicity when designing experiments. The detailed protocols and quantitative data presented in this guide aim to provide researchers with the necessary information to effectively and reliably utilize this compound in their investigations of the intricate connectivity of the nervous system. As neuroscience continues to evolve, the foundational knowledge gained through the application of such classic tracers remains critical to our understanding of brain function in both health and disease.

References

Understanding the Neuronal Uptake of Hydroxystilbamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystilbamidine, commercially known as Fluoro-Gold, is a fluorescent dye widely employed as a robust retrograde neuronal tracer. Its ability to be transported from axon terminals back to the cell soma allows for the detailed mapping of neural circuits. Understanding the precise mechanisms by which neurons internalize this molecule is critical for its effective use in neuroanatomical studies and for assessing its potential as a drug delivery vehicle. This technical guide synthesizes current knowledge on the neuronal uptake mechanisms of this compound, providing detailed experimental protocols and visualizing the key pathways involved. Investigations have confirmed that 2-hydroxy-4,4'-diamidinostilbene is the active component responsible for the retrograde labeling observed with Fluoro-Gold.[1]

Core Uptake Mechanisms

The uptake of this compound into neurons is not attributed to a single, classical transporter but rather to a combination of physicochemical properties and cellular processes. The two primary proposed mechanisms are weak base trapping within acidic organelles and activity-dependent endocytosis.

Weak Base Trapping

This compound is chemically a weak base. This property is central to a primary uptake hypothesis where the molecule's charge state dictates its membrane permeability.[1]

-

Membrane Permeation: In the relatively neutral extracellular environment (pH ~7.4), a fraction of this compound exists in an uncharged, lipid-soluble form. This uncharged species can passively diffuse across the neuronal plasma membrane.

-

Protonation and Sequestration: Once inside the cytoplasm, the molecule encounters acidic intracellular compartments, such as lysosomes and endosomes, which maintain a low internal pH. Within this acidic lumen, this compound becomes protonated, acquiring a positive charge.

-

Ion Trapping: This charged form is membrane-impermeable and is consequently "trapped" within these organelles. This process, known as ion trapping or weak base trapping, leads to a significant accumulation of the dye within the neuron, particularly within lysosomal-like structures.[1][2]

Caption: Weak base trapping mechanism of this compound.

Activity-Dependent Endocytosis

A significant body of evidence indicates that this compound uptake is coupled with neuronal activity, particularly through the process of endocytosis. This mechanism is crucial for its function as a tracer that is primarily taken up at active nerve terminals.

-

Role of Glutamatergic Activity: The uptake of Fluoro-Gold into spinal neurons is significantly enhanced by the application of glutamatergic agonists such as AMPA, NMDA, and kainate.[3] Conversely, uptake is greatly reduced by glutamatergic antagonists. This suggests that the activation of glutamate receptors triggers the internalization process.

-

AMPA Receptor Endocytosis: Studies have specifically implicated AMPA receptor trafficking in this process. The internalization of AMPA receptors, a key mechanism in synaptic plasticity, appears to provide a portal for this compound entry.

-

Inhibition of Endocytosis: The process is abolished or significantly reduced by general endocytic inhibitors like Dynasore and dynamin inhibitory peptide, confirming that an active endocytic pathway is required for uptake.

Caption: AMPA receptor-mediated endocytosis of this compound.

Quantitative Data

While classical Michaelis-Menten kinetic parameters (Km, Vmax) for a specific transporter-mediated uptake of this compound in neurons have not been reported in the literature, experimental data provide quantitative insights into the conditions affecting its uptake.

| Parameter | Value / Condition | Neuron Type / Preparation | Effect on Uptake | Reference |

| Concentration | 200 µM | Mouse Spinal Cord Neurons | Standard concentration for bath application assays | |

| Incubation Time | 30 minutes | Mouse Spinal Cord Neurons | Standard duration for bath application assays | |

| Agonist | AMPA (5 µM) | Mouse Spinal Cord Neurons | Enhanced Uptake | |

| Agonist | NMDA (20 µM) | Mouse Spinal Cord Neurons | Enhanced Uptake | |

| Inhibitor | Dynasore | Mouse Spinal Cord Neurons | Reduced or Abolished Uptake | |

| Inhibitor | Dynamin Inhibitory Peptide | Mouse Spinal Cord Neurons | Reduced or Abolished Uptake |

Experimental Protocols

The following protocols provide a framework for studying this compound uptake in vitro.

Protocol 1: General this compound Uptake Assay in Neuronal Cultures

This protocol is adapted from methods used in isolated spinal cord preparations and is suitable for primary neuronal cultures or neuronal cell lines.

-

Cell Preparation: Plate primary neurons (e.g., hippocampal, cortical) or a neuronal cell line (e.g., SH-SY5Y) on glass coverslips and culture until mature (e.g., 10-14 days in vitro for primary neurons).

-

Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 127 NaCl, 1.9 KCl, 1.2 KH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 for at least 15 minutes before use to maintain pH at 7.4.

-

This compound (Fluoro-Gold) Stock: Prepare a 20 mM stock solution in sterile water.

-

Treatment Solutions: Prepare aCSF containing the desired final concentration of this compound (e.g., 200 µM) and any agonists or inhibitors.

-

-

Uptake Assay:

-

Wash the cultured neurons gently twice with pre-warmed (37°C) aCSF.

-

For inhibitor studies, pre-incubate the cells with aCSF containing the inhibitor for 10-15 minutes at 37°C.

-

Replace the medium with the treatment solution (aCSF + 200 µM this compound ± other compounds).

-

Incubate for 30 minutes at 37°C in a humidified incubator with 5% CO2.

-

-

Wash and Fixation:

-

Aspirate the treatment solution and wash the cells three times with ice-cold aCSF to stop the uptake process and remove extracellular dye.

-

Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using an aqueous mounting medium.

-

Visualize the cells using a fluorescence microscope with an appropriate filter set for Fluoro-Gold (Excitation ~365 nm, Emission ~520 nm).

-

Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji) to compare uptake under different conditions.

-

Protocol 2: Antibody-Feeding Assay for Receptor Internalization

This protocol can be used to specifically test the hypothesis that this compound is co-internalized with a specific surface receptor (e.g., AMPA receptors).

-

Cell Preparation: Culture neurons on coverslips as described in Protocol 1.

-

Live Cell Antibody Labeling:

-

Place coverslips in a humidified chamber on ice to block membrane trafficking.

-

Incubate the live, non-permeabilized neurons with a primary antibody targeting an extracellular epitope of the receptor of interest (e.g., anti-GluA1 N-terminus) diluted in cold culture medium for 1 hour.

-

-

Induction of Internalization:

-

Wash the cells three times with cold medium to remove unbound antibody.

-

Add pre-warmed (37°C) medium containing the internalization stimulus (e.g., 5 µM AMPA) and this compound (e.g., 200 µM).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow endocytosis.

-

-

Fixation and Staining:

-

Wash cells with ice-cold PBS and fix with 4% PFA as described previously.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) to detect the internalized primary antibody.

-

-

Imaging and Co-localization Analysis:

-

Wash, mount, and image the cells on a confocal microscope.

-

Acquire images in two separate channels: one for this compound (blue/green fluorescence) and one for the secondary antibody (red fluorescence).

-

Analyze the images for co-localization between the this compound signal and the internalized receptor signal within intracellular vesicles. A high degree of co-localization would support the co-internalization hypothesis.

-

Experimental Workflow Visualization

Caption: General workflow for an in vitro this compound uptake assay.

References

An In-depth Technical Guide to Retrograde Tracing Using Hydroxystilbamidine (Fluoro-Gold)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystilbamidine, commercially known as Fluoro-Gold, is a highly sensitive and reliable fluorescent dye extensively utilized as a retrograde tracer in neuroanatomical studies.[1][2][3] Its primary application involves mapping neural circuits by identifying neuronal cell bodies that project to a specific injection site.[4][5] This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key considerations for the effective use of this compound in retrograde tracing experiments.

The active component of Fluoro-Gold is this compound, which functions as a weak base. This chemical property is believed to be central to its mechanism of uptake, where it crosses cell membranes in its uncharged form and subsequently becomes trapped within acidic cellular compartments such as lysosomes and endosomes due to a favorable pH gradient. Once taken up by axon terminals, it is transported retrogradely to the neuronal soma. This compound is valued for its intense fluorescence, extensive filling of dendritic trees, high resistance to fading, and compatibility with numerous other neuro-histochemical techniques.

Core Principles of this compound-Based Retrograde Tracing

The utility of this compound as a retrograde tracer is founded on several key principles:

-

Uptake at Axon Terminals: For retrograde tracing, this compound is introduced into a target brain region or peripheral tissue. It is primarily taken up by the axon terminals of neurons that innervate the injection site. A crucial advantage is that it is not significantly taken up by intact, undamaged fibers of passage, which minimizes false-positive labeling. Uptake requires that nerve fibers be cut or severely damaged for the dye to be absorbed.

-

Retrograde Axonal Transport: Following uptake, this compound is actively transported along the axon from the terminal towards the cell body (soma). This process relies on the neuron's intrinsic axonal transport machinery.

-

Accumulation and Visualization: The tracer accumulates in the cytoplasm of the neuronal cell body and its dendrites. Its intrinsic fluorescence allows for direct visualization using fluorescence microscopy with a wide-band ultraviolet (UV) excitation filter. The emission color can vary depending on the pH of the tissue processing buffer, appearing gold at neutral pH and blue at acidic pH.

Proposed Mechanism of Cellular Uptake and Sequestration

The uptake of this compound is thought to be a physicochemical process rather than an active, receptor-mediated one. As a weak base, it can exist in both a charged and an uncharged state depending on the local pH.

Caption: Proposed mechanism of this compound uptake and trapping in acidic vesicles.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative parameters for using this compound are summarized in the tables below.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Notes |

| Molecular Weight | 472.54 g/mol | Isethionate salt form is 532.6 g/mol . |

| Solubility | Soluble in water or 0.9% saline. | Can be solubilized easily at 5% w/v in aqueous solutions. |

| Excitation (Peak) | ~360 nm | Can be visualized with a wide-band UV filter (e.g., 340-380 nm). |

| Emission (Peak) | ~536 nm (membrane-bound) | Emission color is pH-dependent. |

| Emission (DNA-bound) | ~450 nm and ~625 nm | Exhibits AT-selective binding. |

| Emission (RNA-bound) | Varies, allows for DNA/RNA distinction. | |

| Emission Color (Neutral pH) | Gold | When tissue is processed with neutral pH buffer. |

| Emission Color (Acidic pH, e.g., 3.3) | Blue | When tissue is processed with acidic pH buffer. |

Table 2: Experimental Parameters

| Parameter | Recommended Range | Typical Value | Notes |

| Dye Concentration | 1-10% (w/v) in distilled water or saline. | 4% | Start with 4% and adjust based on labeling intensity and necrosis. |

| Injection Volume (Pressure) | 0.05 - 1.0 µL | 0.1 - 0.2 µL | Larger volumes can increase the size of the injection site and potential for uptake by fibers of passage. |

| Iontophoresis Parameters | +5 to +10 µA | 5-10 second pulsed application for 10 min | Results in discrete, small injection sites. |

| Post-injection Survival Time | 2 days to over a month. | 3 - 10 days | Longer survival times may be needed for long pathways or larger animals. |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a retrograde tracing experiment using this compound.

General Experimental Workflow

Caption: Standard experimental workflow for retrograde tracing with this compound.

Detailed Methodologies

1. Tracer Preparation and Storage

-

Preparation: Dissolve this compound (Fluoro-Gold) powder in sterile distilled water or 0.9% saline to a final concentration of 1-10%. A 4% solution is recommended for initial experiments. The solution can be filtered through a 0.22 µm syringe filter to ensure sterility.

-

Storage: Dry this compound powder should be stored at -20°C for long-term storage, protected from light. The prepared solution is stable for at least six months when stored in the dark at 4°C.

2. Tracer Administration

The choice of administration method depends on the desired size and precision of the injection site.

-

Pressure Injection: This is the most common method. Use a microsyringe or a glass micropipette connected to a picospritzer. Inject the desired volume (typically 0.1-0.2 µL) slowly over several minutes to allow for diffusion into the tissue and minimize backflow along the pipette track.

-

Iontophoresis: This method produces very small and discrete injection sites. Use a glass micropipette filled with the this compound solution. Apply a positive current (e.g., +5 µA) in a pulsed manner (e.g., 7 seconds on, 7 seconds off) for a total of 10-15 minutes.

-

Crystal Application: A small crystal of this compound can be applied to the tip of a micropipette and inserted into the target area. This method is less quantitative but can be useful for surface applications.

3. Post-Injection Survival Period

The optimal survival time allows for sufficient retrograde transport of the tracer to the cell bodies.

-

A survival period of 3 to 10 days is adequate for most rodent central nervous system pathways.

-

Longer pathways (e.g., spinal cord to brainstem) or studies in larger animals may require longer survival times, up to 14 days or more.

-

Conversely, very short survival times (12 hours - 2 days) can be used to maximize the less common orthograde transport of the dye.

4. Perfusion and Tissue Fixation

-

Deeply anesthetize the animal and perform a transcardial perfusion.

-

First, flush the vascular system with phosphate-buffered saline (PBS) to remove blood.

-

Follow with a fixative solution. A commonly used fixative is 4% formaldehyde (prepared from paraformaldehyde) in PBS.

-

Note: Fixatives containing high concentrations of heavy metals (e.g., osmium, mercury) will quench the fluorescence. High concentrations of glutaraldehyde (>1%) may increase background fluorescence.

5. Tissue Processing and Sectioning

-

After perfusion, dissect the brain or other tissue of interest and post-fix it in the same fixative solution, typically for 4-24 hours at 4°C.

-

For cryoprotection (if preparing frozen sections), transfer the tissue to a 30% sucrose solution in PBS until it sinks.

-

Section the tissue on a vibratome or a cryostat at a desired thickness (e.g., 30-50 µm).

-

Collect the sections in PBS.

6. Visualization and Photography

-

Mount the sections onto glass slides and allow them to air dry.

-

Coverslip the sections using a mounting medium suitable for fluorescence microscopy.

-

Visualize the labeled neurons using a fluorescence microscope equipped with a wide-band UV excitation filter (e.g., 340-380 nm excitation, 400 nm dichroic mirror, and a 430 nm long-pass barrier filter).

-

The fluorescence is very stable, allowing for long exposure times during photography.

Advantages and Limitations

The choice of a retrograde tracer depends on the specific experimental goals. This compound offers a unique set of properties that make it suitable for a wide range of applications.

Caption: Summary of the primary advantages and limitations of this compound.

Neurotoxicity Considerations

While this compound is a robust tracer, long-term studies have provided evidence of potential neurotoxic effects in the labeled neurons. Researchers should be aware that in experiments with very long survival times, the tracer might induce neurodegenerative changes in the back-filled neurons. This is a critical consideration in studies where the long-term health and function of the labeled cells are important. However, for many standard neuroanatomical mapping studies with typical survival times, this is less of a concern. Some studies suggest that pre-labeling with Fluoro-Gold does not necessarily increase neuronal death following a subsequent neurotoxic insult compared to other tracers.

Conclusion

This compound (Fluoro-Gold) remains a cornerstone tool in neuroscience for the retrograde tracing of neural pathways. Its bright, fade-resistant fluorescence, coupled with its reliable transport and compatibility with other histological methods, ensures its continued relevance. By understanding the core principles of its uptake and transport, and by following established experimental protocols, researchers can effectively leverage this powerful tracer to unravel the complex connectivity of the nervous system. Careful consideration of its properties, including its potential for neurotoxicity in long-term applications, will enable robust and reliable experimental design.

References

Chemical structure and properties of Hydroxystilbamidine isethionate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxystilbamidine isethionate is a fluorescent aromatic diamidine that has garnered significant interest in the scientific community for its diverse applications, ranging from a retrograde neuronal tracer and histochemical stain to a potential therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound isethionate. It includes a compilation of quantitative data, detailed experimental protocols for its use, and visualizations of its mechanistic pathways to serve as a valuable resource for researchers and professionals in drug development and neuroscience.

Chemical Structure and Identification

This compound isethionate is the diisethionate salt of this compound. The core structure consists of a stilbene backbone with two amidine groups and a hydroxyl substituent.

Chemical Structure:

-

This compound (base): 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide

-

Isethionate: 2-hydroxyethanesulfonic acid

The isethionate salt enhances the solubility of the parent compound in aqueous solutions.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid | |

| CAS Number | 533-22-2 | |

| Molecular Formula | C20H28N4O9S2 | |

| InChI Key | XVTQTNAKZYLTNZ-HFPMQDOPSA-N |

Physicochemical Properties

The physicochemical properties of this compound isethionate are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 532.6 g/mol | |

| Appearance | Yellow powder | |

| Solubility | Soluble in water and DMSO | |

| Water Solubility | 0.0644 mg/mL (predicted) | |

| Hydrogen Bond Donor Count | 9 | |

| Hydrogen Bond Acceptor Count | 11 |

Table 3: Spectral Properties

| Condition | Excitation (λex) | Emission (λem) | Molar Extinction Coefficient (EC) | Reference |

| In aqueous solution (pH 4.5) | 323 nm | 408 nm | 33,000 M-1 cm-1 | |

| Bound to DNA | 360 nm | ~450 nm, ~625 nm | 27,000 M-1 cm-1 | |

| Bound to membranes (pH 7.4) | 350-395 nm | 530-600 nm |

Biological Activity and Mechanism of Action

This compound isethionate exhibits a range of biological activities, including antifungal, antitrypanosomal, and as a neuronal tracer. Its primary mechanism of action involves the binding to DNA and accumulation in lysosomes.

Interaction with DNA and RNA

This compound is a cationic dye that binds to the minor groove of DNA, with a preference for AT-rich regions. This interaction is non-intercalating. It can also bind to RNA and is a potent inhibitor of ribonucleases. This binding to nucleic acids is thought to be the basis for its antimicrobial and cytotoxic effects, as it can interfere with DNA replication and transcription.

Lysosomal Accumulation

As a weak base, this compound can cross cell membranes in its uncharged form and subsequently becomes protonated and trapped within the acidic environment of lysosomes. This accumulation within lysosomes can lead to lysosomal membrane stabilization and may contribute to its cytotoxic effects in certain organisms.

The diagram below illustrates the proposed cellular uptake and primary mechanisms of action of this compound.

Experimental Protocols

Retrograde Neuronal Tracing

This compound isethionate, often sold under the name Fluoro-Gold™, is a widely used retrograde tracer due to its high sensitivity, resistance to fading, and clear visualization of neuronal morphology.

Protocol for Pressure Injection:

-

Preparation of Tracer Solution: Prepare a 1-10% solution of this compound isethionate in sterile 0.9% saline or distilled water. A 4% solution is recommended for initial experiments.

-

Animal Preparation and Anesthesia: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.

-

Injection: Using a glass micropipette or a Hamilton syringe, perform a pressure injection of 0.1-1.0 µL of the tracer solution into the target brain region.

-

Survival Period: Allow for a survival period of 2-14 days to permit retrograde transport of the tracer. The optimal time will depend on the specific neuronal pathway being studied.

-

Tissue Processing:

-

Perfuse the animal transcardially with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).

-

Dissect the brain and post-fix in the same fixative overnight.

-

Cryoprotect the tissue in a sucrose solution (e.g., 30% sucrose in PBS).

-

Section the brain on a cryostat or vibrating microtome.

-

-

Visualization: Mount the sections on glass slides and visualize using a fluorescence microscope equipped with a UV filter set (e.g., excitation ~365 nm, emission ~520 nm).

The following diagram outlines the general workflow for retrograde neuronal tracing.

Histochemical Staining

This compound isethionate can be used as a fluorescent stain for nucleic acids in fixed tissues.

Protocol for Staining Paraffin Sections:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Staining Solution: Prepare a 0.01% to 0.1% (w/v) solution of this compound isethionate in an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5).

-

Staining: Incubate the sections in the staining solution for 5-10 minutes at room temperature.

-

Washing: Briefly rinse the sections in the same acidic buffer.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a non-fluorescent mounting medium.

-

Visualization: Observe under a fluorescence microscope with a UV filter set. Nuclei will typically fluoresce brightly.

Signaling Pathways

While the direct molecular signaling pathways triggered by this compound are not extensively characterized, its known interactions with DNA and lysosomes suggest potential downstream effects on cell cycle progression and apoptosis. The binding to DNA can induce DNA damage responses, potentially leading to cell cycle arrest or apoptosis. The disruption of lysosomal function can also trigger apoptotic pathways.

The following is a hypothetical signaling pathway diagram based on the known mechanisms of DNA damage and lysosomal stress leading to apoptosis.

Conclusion

This compound isethionate is a versatile molecule with significant utility in neuroscience and potential for therapeutic development. Its well-characterized chemical and physical properties, combined with its unique biological activities, make it a valuable tool for researchers. This guide provides a foundational understanding of this compound, offering detailed information and protocols to facilitate its effective use in a laboratory setting. Further research into its specific molecular signaling pathways will undoubtedly uncover new applications for this intriguing compound.

Navigating New Frontiers: A Technical Guide to the Initial Considerations for Using Hydroxystilbamidine in Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystilbamidine, widely known by its trade name Fluoro-Gold, is a fluorescent dye predominantly utilized as a retrograde neuronal tracer for mapping neural circuits. Its high resistance to fading and extensive filling of dendritic processes have made it a valuable tool in neuroanatomical studies. Beyond its role as a tracer, this compound also exhibits the ability to bind to DNA and RNA, a characteristic that has led to its use in staining nucleic acids. This guide provides an in-depth overview of the core considerations for researchers initiating new experimental models with this compound, focusing on its physicochemical properties, established protocols, potential off-target effects, and safety profile.

Physicochemical Properties and Mechanism of Action

This compound is a cationic dye that readily dissolves in water or phosphate-buffered saline (PBS). Its primary mechanism of action as a neuronal tracer involves uptake by nerve terminals and subsequent retrograde axonal transport to the cell body. The molecule is a weak base, which allows it to cross cell membranes in its uncharged form and subsequently become trapped in acidic cellular compartments such as lysosomes and endosomes due to a favorable pH gradient[1]. This trapping mechanism contributes to its long-term retention within labeled neurons[2]. Furthermore, this compound binds to the minor groove of A-T rich regions of DNA and also interacts with RNA[1].

| Property | Value | Reference |

| Molecular Weight | 472.54 g/mol | Abcam |

| Appearance | Yellow powder | Abcam |

| Solvents | Water, 0.9% PBS | Abcam |

| Excitation Maximum | ~360 nm | Abcam |

| Emission Maximum | ~625 nm (bound to DNA/RNA) | Abcam |

Experimental Protocols

The successful application of this compound is highly dependent on the experimental protocol. The following tables summarize key parameters for its use as a retrograde neuronal tracer and for cell viability staining.

Retrograde Neuronal Tracing

This compound is a highly efficient retrograde tracer. Studies have shown that a 4% solution of Fluoro-Gold effectively labels a high number of motor neurons within 3 to 7 days post-injection[3]. The efficiency of retrograde transport can be quantified by measuring the fluorescence intensity in the target tissue lysate, which shows a time-dependent accumulation[4].

| Parameter | Recommended Protocol | Notes |

| Dye Concentration | 1-10% in distilled water or 0.2M neutral phosphate buffer. A 4% solution is a common starting point. | Higher concentrations (e.g., >2.5%) can increase the risk of neurotoxicity and tissue necrosis at the injection site. |

| Administration | Pressure Injection: 0.05-1 µl, typically 0.1-0.2 µl. Iontophoresis: For discrete, small injection sites. Crystal: Application from the tip of a micropipette. | Pressure injection is the most common method. |

| Survival Time | 4 to 14 days for most systems. Longer pathways may require longer survival times. | Shorter survival times (12 hours - 2 days) can be used to maximize orthograde transport. |

| Fixation | 4% formaldehyde in PBS is most frequently employed. | High concentrations of heavy metals (e.g., osmium, mercury) can quench fluorescence. Glutaraldehyde (>1%) may increase background fluorescence. |

| Visualization | Fluorescence microscope with a wide-band ultraviolet excitation filter. | Emission color can vary with pH. |

| Enhancement | Co-administration with Triton™ can enhance uptake, allowing for the use of lower, less toxic concentrations. | This is particularly useful for reducing neurotoxicity in long-term studies or when tracing long neuronal tracts. |

Cell Viability Staining

This compound can also serve as a viability stain in flow cytometry, where it enters and stains the DNA of non-viable cells with compromised membranes.

| Parameter | Recommended Protocol | Notes |

| Dye Concentration | 2-8 µM | Staining is stable for at least 3 hours at these concentrations. |

| Cell Concentration | 4 x 10^5 to 4 x 10^7 cells/ml | |

| Application | Multicolor flow cytometry analysis. | Can be used in conjunction with other fluorochromes like FITC, PE, and RPE-Cy5 with dual-laser instruments. |

Potential Off-Target Effects and Neurotoxicity

While a valuable tool, researchers must be aware of the potential off-target effects and neurotoxicity associated with this compound.

Neurotoxicity

Multiple studies have reported neurotoxic effects of Fluoro-Gold, particularly in long-term experiments and at higher concentrations. This can manifest as tissue damage at the injection site and motor deficits. Increasing the concentration from 0.5% to 2.5% or the injection volume from 2 µl to 3 µl can lead to significant tissue necrosis. Furthermore, in a mouse model of tauopathy, Fluoro-Gold injection induced persistent neurological deficits.

Interaction with Signaling Pathways

A significant consideration for new experimental models is the potential for this compound to interfere with cellular signaling.

-

AMPA Receptor-Mediated Endocytosis: Fluoro-Gold can enter spinal neurons through AMPA receptor-mediated endocytosis. This uptake can be modulated by neurotransmitters such as dopamine and serotonin, which can increase or decrease labeling in different spinal laminae. This suggests that the use of Fluoro-Gold in experimental models involving these neurotransmitter systems should be carefully considered, as it may alter neuronal function.

-

Potential AMPA Receptor Blockade: While direct evidence for this compound is pending, a recent study on other amidine-containing compounds demonstrated their ability to act as channel blockers for both calcium-permeable and calcium-impermeable AMPA receptors, with IC50 values in the range of 30-60 µM. Given the structural similarities, it is plausible that this compound could exert similar effects, potentially confounding experiments focused on glutamatergic signaling.

-

Interference with Gene Expression: The injection of Fluoro-Gold has been shown to interfere with the expression of Fos-related antigens (FRAs), a marker of neuronal activity, at the injection site and in other connected limbic areas. This highlights the potential for this compound to alter the very neuronal functions being investigated.

Visualizing Experimental Considerations

To aid in the design of experiments using this compound, the following diagrams illustrate key concepts and workflows.

Conclusion and Recommendations

This compound is an invaluable tool for neuroanatomical research. However, researchers embarking on new experimental models must proceed with a clear understanding of its properties and potential limitations. Key recommendations include:

-

Start with Low Concentrations: To minimize neurotoxicity, begin with the lowest effective concentration, typically around 2-4%, and consider using uptake enhancers like Triton™ to further reduce the required dose.

-

Careful Control Experiments: When investigating neuronal function or signaling, it is crucial to include appropriate controls to account for any potential off-target effects of this compound. This may include control injections with the vehicle solution and validating findings with alternative tracing methods.

-

Consider the Experimental Timeline: For long-term studies, the potential for neurotoxicity increases. Researchers should carefully consider the duration of their experiments and monitor for any adverse effects on the tissue or animal behavior.

-

Acknowledge Limitations in Data Interpretation: When interpreting data from experiments where this compound is used, particularly those examining neuronal activity or glutamatergic signaling, the potential for the tracer to influence the results should be acknowledged and discussed.

By carefully considering these factors, researchers can effectively utilize this compound as a powerful tool in their experimental models while minimizing the risk of confounding results and ensuring the integrity of their scientific findings.

References

- 1. Fluoro-Gold: composition, and mechanism of uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retrograde tracing with Fluoro-Gold: different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Retrograde Axonal Transport in the Rat Optic Nerve by Fluorogold Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hydroxystilbamidine Injection in Rodent Brain

For Researchers, Scientists, and Drug Development Professionals

Hydroxystilbamidine, commercially known as Fluoro-Gold, is a highly sensitive and reliable fluorescent retrograde neuronal tracer.[1][2] Its stability, resistance to fading, and compatibility with various histological techniques make it a valuable tool in neuroanatomical studies.[3][4] This document provides a comprehensive, step-by-step protocol for the stereotaxic injection of this compound into the rodent brain, covering all phases from pre-operative preparation to post-operative care and tissue processing.

Quantitative Data Summary

For successful and reproducible results, careful consideration of injection parameters is crucial. The following tables summarize key quantitative data for the preparation and administration of this compound.

Table 1: this compound Solution Preparation

| Parameter | Recommended Value | Notes |

| Solvent | Sterile Distilled Water or 0.9% Saline[1] | Ensure solvent is sterile to prevent infection. |

| Concentration Range | 1-10% (w/v) | A 4% solution is recommended for initial experiments. |

| Starting Concentration | 4% | This can be adjusted based on results. |

| Concentration Adjustment | Reduce to 2% if necrosis or overly intense labeling occurs. | Higher concentrations can lead to tissue damage at the injection site. |

Table 2: Stereotaxic Injection Parameters

| Parameter | Recommended Value | Notes |

| Administration Method | Pressure Injection | Most common method. Iontophoresis or crystal application are alternatives. |

| Injection Volume | 0.05 - 1.0 µL | Typically 0.1 - 0.2 µL is sufficient for discrete labeling. |

| Injection Rate | 0.1 - 0.25 µL/min | Slow injection prevents tissue damage and backflow. |

| Needle/Pipette Dwell Time | 3 - 5 minutes post-injection | Allows for diffusion of the tracer into the surrounding tissue. |

| Post-Injection Survival Time | 2 days to several weeks | Flexible, depending on the experimental design. |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for a typical this compound stereotaxic injection experiment.

Caption: Experimental workflow for this compound stereotaxic injection in rodents.

Detailed Experimental Protocol

This protocol details the necessary steps for successful this compound injection into the rodent brain.

I. Pre-Operative Preparations

-

Animal Acclimatization and Preparation:

-

House rodents in a controlled environment with ad libitum access to food and water, following institutional guidelines for animal care.

-

Allow for an acclimatization period of at least one week before surgery.

-

Weigh the animal on the day of surgery to calculate the correct dosage of anesthetics and analgesics.

-

-

Preparation of this compound Solution:

-

Prepare a 2-4% solution of this compound powder in sterile distilled water or 0.9% saline. A 4% solution is a good starting point.

-

Ensure the solution is well-dissolved. For aseptic applications, the solution should be sterile-filtered.

-

-

Anesthesia and Analgesia:

-

Administer a pre-operative analgesic as per your institution's approved protocol (e.g., buprenorphine 0.1-0.5 mg/kg SC). Pre-emptive analgesia can reduce post-operative pain.

-

Anesthetize the rodent using either injectable anesthetics (e.g., a mixture of ketamine and xylazine) or inhalant anesthesia (e.g., isoflurane).

-

Confirm the depth of anesthesia by monitoring the lack of a pedal withdrawal reflex (toe pinch).

-

Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying during the procedure.

-

II. Stereotaxic Surgery

-

Animal Placement and Surgical Site Preparation:

-

Secure the anesthetized animal in a stereotaxic frame. Use ear bars and a nose cone to fix the head securely.

-

Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by alcohol).

-

Administer a local anesthetic (e.g., lidocaine) at the incision site.

-

-

Skull Exposure and Coordinate Identification:

-

Make a midline incision on the scalp to expose the skull.

-

Retract the skin and clean the skull surface of any connective tissue.

-

Identify the cranial landmarks, bregma and lambda, which are crucial for accurate targeting.

-

-

Craniotomy:

-

Using the stereotaxic manipulator, position a micro-drill over the target coordinates determined from a rodent brain atlas.

-

Drill a small hole through the skull at the target location, being careful not to damage the underlying dura mater and brain tissue.

-

-

Injection Procedure:

-

Load a microsyringe (e.g., a Hamilton syringe) with the prepared this compound solution, ensuring there are no air bubbles.

-

Carefully make a small incision in the dura mater with a fine needle.

-

Slowly lower the injection needle or glass micropipette to the predetermined dorsoventral (DV) coordinate.

-

Inject the desired volume of this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min).

-

After the injection is complete, leave the needle in place for 3-5 minutes to allow for diffusion and to minimize backflow upon retraction.

-

Slowly withdraw the needle.

-

-

Wound Closure:

-

Suture the incision or use surgical clips to close the wound.

-

Apply a topical antibiotic ointment to the wound site.

-

III. Post-Operative Care and Monitoring

-

Recovery from Anesthesia:

-

Place the animal in a clean, warm cage for recovery. Supplemental heat can be provided via a heating pad or lamp to maintain body temperature.

-